molecular formula C21H18N2O3S B2775676 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 921797-42-4

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B2775676
CAS No.: 921797-42-4
M. Wt: 378.45
InChI Key: VISHBMNTODCAPF-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound also features a benzofuran moiety, which is known for its diverse biological activities. The combination of these two functional groups makes this compound a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the thiazole ring. The final step involves the formation of the benzamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide
  • N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-25-17-6-4-5-15-11-18(26-19(15)17)16-12-27-21(22-16)23-20(24)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISHBMNTODCAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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